3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and a methoxypropanamide moiety linked via a methylene group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxypropanamide chain may influence solubility and target binding.
Properties
IUPAC Name |
3-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c1-21-5-3-11(20)16-7-10-18-17-9-6-8(12(13,14)15)2-4-19(9)10/h2,4,6H,3,5,7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPSPGMQFASOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methoxy Group: The methoxy group is typically introduced through a methylation reaction, using reagents such as methyl iodide in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridine ring or the amide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield formaldehyde or formic acid, while reduction of the amide group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Medically, the compound may exhibit pharmacological properties such as anti-inflammatory, antiviral, or anticancer activities. Its trifluoromethyl group often enhances metabolic stability and bioavailability, making it a promising lead compound for therapeutic development.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of 3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazolopyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-a]pyridine vs. Pyrazolo[4,3-c]pyridine :
The target compound’s triazolo[4,3-a]pyridine core differs from pyrazolo[4,3-c]pyridine derivatives (e.g., 923175-15-9, 923226-49-7) listed in . The triazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This may enhance interactions with polar residues in enzyme active sites compared to pyrazole-based analogs.
Substituent Effects
- Trifluoromethyl vs. Methyl/Benzyl Groups :
The 7-trifluoromethyl group in the target compound contrasts with methyl (e.g., 923175-15-9) or benzyl (923226-49-7) substituents in pyrazolo[4,3-c]pyridines. The electron-withdrawing CF₃ group likely improves metabolic stability and membrane permeability compared to electron-donating methyl or bulky benzyl groups. - Amide Side Chain Diversity :
The methoxypropanamide chain in the target compound differs from substituents like cycloheptyl (923226-49-7) or ethoxyphenyl (923682-25-1) in . The methoxy group may balance hydrophilicity, whereas bulkier groups (e.g., cycloheptyl) could hinder target accessibility.
Hypothetical Pharmacokinetic and Physicochemical Properties
| Compound/Feature | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | >4 h |
| 923175-15-9 (Methylphenyl) | 3.2 | 0.08 | 2.5 h |
| 923226-49-7 (Benzyl/Cycloheptyl) | 4.1 | 0.03 | 1.8 h |
Research Findings and Limitations
- Data Gaps : Direct biological or pharmacokinetic studies on the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds in .
- Synthetic Challenges : The incorporation of trifluoromethyl and triazole groups may necessitate multi-step synthesis, contrasting with the streamlined methods in .
Biological Activity
3-Methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 302.25 g/mol. Its structure includes a trifluoromethyl group and a triazolo[4,3-a]pyridine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₄O₂ |
| Molecular Weight | 302.25 g/mol |
| Structural Features | Triazolo[4,3-a]pyridine core with trifluoromethyl group |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The compound has demonstrated inhibitory effects on various kinases including c-Met and VEGFR-2, which are implicated in cancer cell proliferation. It has shown antiproliferative effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involves binding to these targets and modulating associated signaling pathways, contributing to its potential as an anticancer agent .
- Receptor Modulation : Similar compounds in the triazolo-pyridine class have been shown to act as positive allosteric modulators of the mGlu2 receptor, which is involved in regulating neurotransmission and may have implications for treating psychiatric disorders .
- In Vivo Efficacy : In animal models, compounds with similar structures have exhibited significant central nervous system activity. For instance, related compounds have been shown to reverse PCP-induced hyperlocomotion in mice, indicating potential antipsychotic effects .
Case Studies and Research Findings
A comprehensive study on the structure-activity relationship (SAR) of triazolo-pyridine derivatives revealed that modifications at specific positions significantly affect biological activity. The presence of the trifluoromethyl group was found to enhance interactions with target proteins crucial for efficacy .
Table: Summary of Biological Activity Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
